molecular formula C22H26N2O4S B4281820 2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B4281820
M. Wt: 414.5 g/mol
InChI Key: MXJYVFCKFMUNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound that features a cyclohexane ring, a carboxylic acid group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the thienyl group and the subsequent attachment of the anilinocarbonyl group. Common synthetic routes may involve:

    Formation of the Thienyl Group: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Anilinocarbonyl Group: This step often involves the use of coupling reagents and catalysts to facilitate the formation of the desired bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[3-(anilinocarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
  • 2-({[3-(anilinocarbonyl)-5-ethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid

Uniqueness

2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to the presence of the isopropyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

2-[[3-(phenylcarbamoyl)-5-propan-2-ylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-13(2)18-12-17(20(26)23-14-8-4-3-5-9-14)21(29-18)24-19(25)15-10-6-7-11-16(15)22(27)28/h3-5,8-9,12-13,15-16H,6-7,10-11H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJYVFCKFMUNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)NC(=O)C2CCCCC2C(=O)O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 2
2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 3
2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.